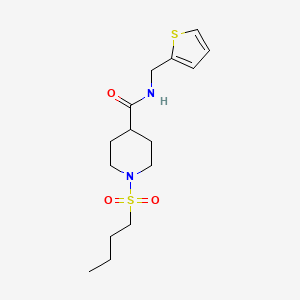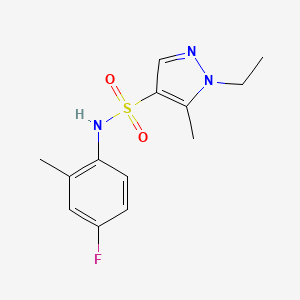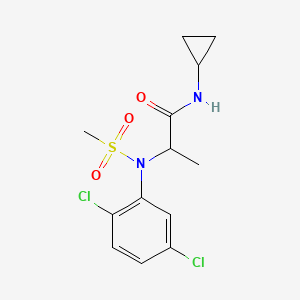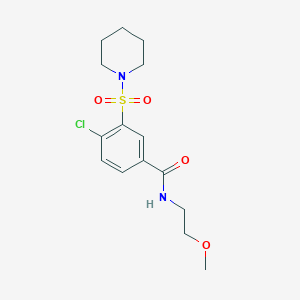![molecular formula C14H20N2O5S2 B5340414 3-methyl-5-oxo-5-[4-(2-thienylsulfonyl)-1-piperazinyl]pentanoic acid](/img/structure/B5340414.png)
3-methyl-5-oxo-5-[4-(2-thienylsulfonyl)-1-piperazinyl]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-5-oxo-5-[4-(2-thienylsulfonyl)-1-piperazinyl]pentanoic acid, also known as TTP488, is a small molecule drug that has been studied for its potential therapeutic applications in Alzheimer's disease and other neurodegenerative disorders.
Mecanismo De Acción
3-methyl-5-oxo-5-[4-(2-thienylsulfonyl)-1-piperazinyl]pentanoic acid is a selective antagonist of the receptor for advanced glycation end-products (RAGE). RAGE is a cell surface receptor that is involved in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders. This compound blocks the binding of RAGE to its ligands, which reduces inflammation and improves cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to reduce amyloid-beta accumulation in the brain, which is a hallmark of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying 3-methyl-5-oxo-5-[4-(2-thienylsulfonyl)-1-piperazinyl]pentanoic acid is that it has been shown to be effective in animal models of Alzheimer's disease. However, one limitation is that it has not yet been tested in clinical trials in humans.
Direcciones Futuras
For the study of 3-methyl-5-oxo-5-[4-(2-thienylsulfonyl)-1-piperazinyl]pentanoic acid include testing its efficacy in clinical trials in humans, exploring its potential therapeutic applications in other neurodegenerative disorders, and further elucidating its mechanism of action. Additionally, the development of more potent and selective RAGE antagonists could lead to the development of more effective therapies for Alzheimer's disease and other neurodegenerative disorders.
Métodos De Síntesis
3-methyl-5-oxo-5-[4-(2-thienylsulfonyl)-1-piperazinyl]pentanoic acid can be synthesized using a multi-step process that involves the reaction of 2-thiophenesulfonyl chloride with piperazine to form 4-(2-thienylsulfonyl)-1-piperazine. This intermediate is then reacted with 3-methyl-5-oxo-1-pentanoic acid to form this compound.
Aplicaciones Científicas De Investigación
3-methyl-5-oxo-5-[4-(2-thienylsulfonyl)-1-piperazinyl]pentanoic acid has been studied for its potential therapeutic applications in Alzheimer's disease and other neurodegenerative disorders. It has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
3-methyl-5-oxo-5-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S2/c1-11(10-13(18)19)9-12(17)15-4-6-16(7-5-15)23(20,21)14-3-2-8-22-14/h2-3,8,11H,4-7,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFOKAWOKPYRQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5340344.png)
![6-[(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5340355.png)
![methyl 4-{[(3-methylphenyl)acetyl]amino}benzoate](/img/structure/B5340362.png)
![N-(2-ethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5340373.png)

![N-{2-[(dimethylamino)methyl]benzyl}-N-methyl-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5340391.png)


![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5340410.png)
![N-[2-(benzyloxy)ethyl]-2-bromobenzamide](/img/structure/B5340421.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5340426.png)


